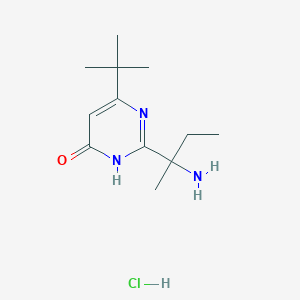

![molecular formula C9H11N3O B1384578 2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 2060058-22-0](/img/structure/B1384578.png)

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

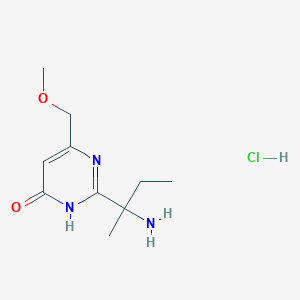

The compound “2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one” is a type of pyrimidine derivative . Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . The synthesis involved the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenylhydrazine in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed in several studies . The pyrimidine moiety is considered a privileged structure in medicinal chemistry .Chemical Reactions Analysis

Chemical reactions involving pyrimidine derivatives have been studied . For example, the reaction of aminooximes with acetic anhydride was reported in the synthesis of pyrimidine derivatives .Scientific Research Applications

DNA Triple Helix Recognition

- Research Context : Modified 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleosides, synthesized from 5-alkynyl-uridine derivatives, have shown selective binding to CG inversions in DNA triple helices (TFOs). These analogues demonstrate enhanced affinity compared to traditional binding agents.

- Citation : Ranasinghe et al., 2005.

Synthesis and Evaluation as Antitumor Agents

- Research Context : Novel classical antifolates synthesized from pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as potential antitumor agents. The study demonstrates that the pyrrolo[2,3-d]pyrimidine scaffold supports dual inhibitory activity against human dihydrofolate reductase and thymidylate synthase.

- Citation : Gangjee et al., 2005.

Development of Radioligands

- Research Context : Pyrrolo[2,3-d]pyrimidin-4-yl amine derivatives have been developed as potent radioligands for applications like positron emission tomography, enabling pharmacological studies and imaging of specific receptors.

- Citation : Hsin et al., 2000; Hiebel et al., 2006.

Antiviral Activity

- Research Context : Carbocyclic analogues of 7-deazaguanosine, derived from pyrrolo[2,3-d]pyrimidin-4-ones, have shown selective inhibitory activities against viruses like HSV1 and HSV2 in cell culture, suggesting potential antiviral applications.

- Citation : Legraverend et al., 1985.

Mechanism of Action

The mechanism of action of pyrimidine derivatives has been explored in the context of their biological activities . For instance, PARP-1 inhibitors, which include some pyrimidine derivatives, are involved in DNA repair damage. They have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

properties

IUPAC Name |

2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5(2)7-11-8-6(3-4-10-8)9(13)12-7/h3-5H,1-2H3,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSZMCLICNLEIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=CN2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)

![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)

![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)

![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)